Acide cis-10-heptadécènoïque

Vue d'ensemble

Description

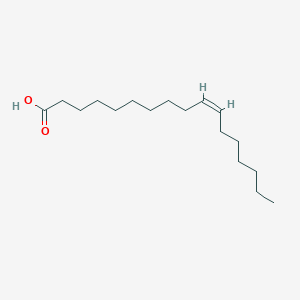

L'acide cis-10-Heptadécènoïque est un acide gras monoinsaturé de formule chimique C17H32O2. Il est un constituant mineur des graisses ruminantes et a été étudié pour son activité antitumorale potentielle . Ce composé est caractérisé par la présence d'une double liaison cis en position 10 de sa chaîne à 17 carbones.

Applications De Recherche Scientifique

cis-10-Heptadecenoic Acid has been studied for its potential antitumor activity, particularly in inhibiting the proliferation of HL-60 cells and preventing tumor necrosis factor production from mouse macrophages . It is also used in research to understand fatty acid desaturation and elongation processes, providing insights into lipid biosynthesis pathways .

Mécanisme D'action

Target of Action

cis-10-Heptadecenoic acid is a cis-fatty acid . The primary targets of cis-10-Heptadecenoic acid are the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .

Mode of Action

cis-10-Heptadecenoic acid interacts with its targets, the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase . These enzymes facilitate the synthesis of polyhydroxy-chain alkanoates .

Biochemical Pathways

The biochemical pathway affected by cis-10-Heptadecenoic acid involves the synthesis of polyhydroxy-chain alkanoates . This process occurs under the action of the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .

Result of Action

The result of the action of cis-10-Heptadecenoic acid is the synthesis of polyhydroxy-chain alkanoates . These are a type of polyester produced in nature by bacterial fermentation of sugar or lipids.

Analyse Biochimique

Biochemical Properties

cis-10-Heptadecenoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as 2,4-dienoyl-CoA reductase and Delta3,Delta2-enoyl-CoA isomerase . These interactions lead to the synthesis of polyhydroxy-chain alkanoates within cells .

Cellular Effects

cis-10-Heptadecenoic acid has shown to have significant effects on various types of cells. It has been reported to inhibit cell proliferation and migration, while promoting apoptosis in PC-9 non-small-cell lung cancer cells . Furthermore, it enhances the cytotoxicity of gefitinib to these cells .

Molecular Mechanism

The molecular mechanism of cis-10-Heptadecenoic acid involves its binding interactions with biomolecules and changes in gene expression. It has been reported to inhibit the activation of the phosphoinositide 3-kinase/Akt signaling pathway in treated cells .

Metabolic Pathways

cis-10-Heptadecenoic acid is involved in the beta-oxidation of unsaturated fatty acids . It interacts with enzymes such as 2,4-dienoyl-CoA reductase and Delta3,Delta2-enoyl-CoA isomerase, which are involved in fatty acid metabolism .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide cis-10-Heptadécènoïque peut être synthétisé par hydrogénation catalytique de l'acide oléique pour produire de l'acide heptadécanoïque, suivie d'une filtration et d'une distillation pour obtenir l'this compound raffiné . Une autre méthode implique l'estérification de l'this compound avec du méthanol en présence d'un catalyseur .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement une hydrogénation catalytique à grande échelle et des processus de purification ultérieurs pour garantir une pureté et un rendement élevés .

Types de réactions:

Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Le composé peut être réduit en son acide gras saturé correspondant, l'acide heptadécanoïque.

Estérification : Il peut réagir avec des alcools en présence d'un catalyseur pour former des esters.

Réactifs et conditions courantes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des catalyseurs tels que le palladium sur carbone sont utilisés pour les réactions d'hydrogénation.

Estérification : Le méthanol et l'acide sulfurique sont couramment utilisés pour les réactions d'estérification.

Principaux produits formés:

Oxydation : Divers acides gras oxydés.

Réduction : Acide heptadécanoïque.

Estérification : Cis-10-heptadécènoate de méthyle.

4. Applications de la recherche scientifique

L'this compound a été étudié pour son activité antitumorale potentielle, notamment pour inhiber la prolifération des cellules HL-60 et empêcher la production du facteur de nécrose tumorale à partir des macrophages de souris . Il est également utilisé en recherche pour comprendre les processus de désaturation et d'élongation des acides gras, fournissant des informations sur les voies de biosynthèse des lipides .

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa conversion en polyhydroxy-alcanoates en chaîne sous l'action de la 2,4-diénoyl-coenzyme A réductase et de la Delta3, Delta2-énoyl-coenzyme A isomérase . Ce processus fait partie du cycle de la β-oxydation, qui est crucial pour la dégradation des acides gras avec des doubles liaisons sur des carbones à nombre pair .

Composés similaires:

- Acide cis-10-Nonadécènoïque

- Acide cis-8,11,14-Eicosatriénoïque

- Acide cis-11,14-Eicosadiénoïque

- Acide cis-7,10,13,16-Docosatétraénoïque

Comparaison : L'this compound est unique en raison de la position spécifique de la double liaison cis en position 10, qui influence sa réactivité chimique et son activité biologique. Comparé à d'autres acides gras monoinsaturés similaires, il possède des propriétés et des applications distinctes, notamment dans son activité antitumorale potentielle et son rôle dans la biosynthèse des lipides .

Comparaison Avec Des Composés Similaires

- cis-10-Nonadecenoic Acid

- cis-8,11,14-Eicosatrienoic Acid

- cis-11,14-Eicosadienoic Acid

- cis-7,10,13,16-Docosatetraenoic Acid

Comparison: cis-10-Heptadecenoic Acid is unique due to its specific position of the cis-double bond at the 10th carbon, which influences its chemical reactivity and biological activity. Compared to other similar monounsaturated fatty acids, it has distinct properties and applications, particularly in its potential antitumor activity and role in lipid biosynthesis .

Activité Biologique

Cis-10-heptadecenoic acid (C17:1n10c), also known as 10-heptadecenoic acid, is a monounsaturated fatty acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and nutrition. This article delves into the biological activity of cis-10-heptadecenoic acid, summarizing key findings from recent studies, including its effects on cell proliferation, antioxidant properties, and potential therapeutic applications.

Cis-10-heptadecenoic acid is characterized by its molecular formula and a double bond located at the 10th carbon. It is primarily found in certain plant oils and has been studied for its role as a plant metabolite and its implications in human health.

Antitumor Effects

Recent studies have highlighted the antitumor potential of cis-10-heptadecenoic acid. For instance, it has been reported to inhibit the proliferation of HL-60 leukemia cells with an IC50 value of 302 µM, demonstrating significant cytotoxicity against cancer cells . Additionally, research indicates that other odd-chain fatty acids, including related compounds like heptadecanoic acid (C17:0), exhibit marked anti-tumor activities against various cancer cell lines .

Table 1: Antitumor Activity of cis-10-Heptadecenoic Acid

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HL-60 | 302 | Inhibition of proliferation |

| PC-9 (NSCLC) | 100 | Inhibition of proliferation |

| A549 (Lung) | Not specified | Inhibition of proliferation |

The mechanism by which cis-10-heptadecenoic acid exerts its antitumor effects may involve modulation of fatty acid composition in cell membranes and alteration of signaling pathways related to cell growth and apoptosis. In studies involving non-small-cell lung cancer (NSCLC) cells, it was found to significantly reduce cell migration and induce apoptosis .

Antioxidant Properties

Cis-10-heptadecenoic acid also exhibits antioxidant properties. It has been implicated in reducing oxidative stress, potentially through the inhibition of lipid peroxidation processes. This antioxidant activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

A study investigated the effects of plum seed oil, which contains cis-10-heptadecenoic acid among other fatty acids. The oil demonstrated significant antioxidant activity and was effective against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as a functional food ingredient .

Nutritional Implications

The presence of cis-10-heptadecenoic acid in dietary sources suggests that it may play a role in human nutrition. Its incorporation into diets could potentially confer health benefits related to cardiovascular health and metabolic disorders due to its favorable fatty acid profile .

Propriétés

IUPAC Name |

(Z)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020803 | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-97-3 | |

| Record name | cis-10-Heptadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10Z)-heptadec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.